1,5,15-Tri-O-methylmorindol
Overview
Description
1,5,15-Tri-O-methylmorindol is a natural anthraquinone found in the herbs of Morinda citrifolia1. It has been reported to have effects against the Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA1.
Synthesis Analysis
The synthesis of 1,5,15-Tri-O-methylmorindol can be achieved by reacting morindone with sulfuric acid in methanol2.
Molecular Structure Analysis
The molecular formula of 1,5,15-Tri-O-methylmorindol is C18H16O61. Its IUPAC name is 2-hydroxy-1,5-dimethoxy-6-(methoxymethyl)anthracene-9,10-dione1.
Chemical Reactions Analysis
There is limited information available on the chemical reactions involving 1,5,15-Tri-O-methylmorindol.Physical And Chemical Properties Analysis
1,5,15-Tri-O-methylmorindol is a yellow powder1. Its molecular weight is 328.3 g/mol1.
Scientific Research Applications
Hydroxylamine and Methoxyamine Mutagenesis Research
This compound is used in studying hydroxylamine and methoxyamine mutagenesis, base-pairing at the monomer and polymer levels, and interpretations of 15N NMR spectra of heterocyclic rings in general (Kierdaszuk, Stolarski, & Shugar, 1983).
Drug Discovery
It plays a role in drug discovery, particularly in lead finding, proteomics, and DNA research (Kolb & Sharpless, 2003).
Biocompatible Surfactant in Microemulsion-Based Applications
Its synthesis provides a biocompatible surfactant for microemulsion-based applications, including DNA polymeric nanoparticle synthesis, enzymatic activity assay, and bacterial or mammalian cell culture (Chiu et al., 2014).
Synthesis of Hydrocarbons
It is used in the synthesis of hydrocarbons capable of diyl formation (Wittig, 1980).
Potential in Anti-Inflammatory and Cancer Chemoprevention
This compound has shown potential anti-inflammatory and cancer chemopreventive properties (Akihisa et al., 2007).
Improving Electroluminescence Device Performance
The methylation of the 8-quinolinol ligand in this compound reduces intermolecular interactions and hinders charge transport through the film, which improves electroluminescence device performance (Sapochak et al., 2001).
Safety And Hazards
There is limited information available on the safety and hazards of 1,5,15-Tri-O-methylmorindol.
Future Directions
The potential applications of 1,5,15-Tri-O-methylmorindol in biomedical research and other fields are yet to be fully explored.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.
properties
IUPAC Name |
2-hydroxy-1,5-dimethoxy-6-(methoxymethyl)anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-22-8-9-4-5-10-13(17(9)23-2)15(20)11-6-7-12(19)18(24-3)14(11)16(10)21/h4-7,19H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVJQUHAJKODII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5,15-Tri-O-methylmorindol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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